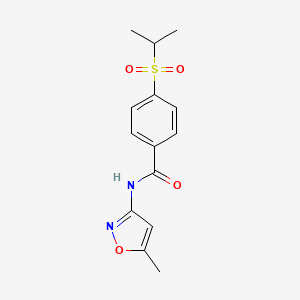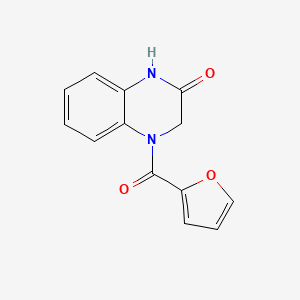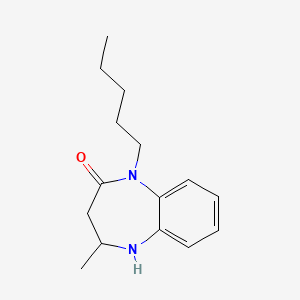![molecular formula C20H16N2O4 B6418441 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 950415-76-6](/img/structure/B6418441.png)
8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, also known as 8-ethoxy-3-MOPD or 8-ethoxy-3-MOPD-2H-chromen-2-one, is a synthetic compound that has been used in scientific research for a variety of applications. It is an aromatic heterocyclic compound, with a molecular weight of 339.4 g/mol and a melting point of 86-87°C. 8-ethoxy-3-MOPD has been studied for its potential use in drug design, as well as for its biochemical and physiological effects.
Scientific Research Applications
8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD has been studied for its potential use in drug design, as well as for its biochemical and physiological effects. It has been used as a model compound for the development of new drugs, as well as for the study of drug metabolism. 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD has also been used to study the effects of oxidative stress in cells, as well as to investigate the role of certain enzymes in metabolic pathways. Additionally, 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD has been studied for its potential use as an anti-inflammatory agent and as an antioxidant.
Mechanism of Action
The exact mechanism of action of 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and preventing oxidative damage in cells. Additionally, 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, which may explain its potential anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects
Studies have shown that 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD has the potential to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit the activity of certain enzymes involved in metabolic pathways, which may explain its potential anti-inflammatory and antioxidant effects. Additionally, 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD has been found to have some anti-cancer effects, although further research is needed to fully understand its mechanism of action in this regard.
Advantages and Limitations for Lab Experiments
The use of 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD in laboratory experiments offers several advantages. It is relatively easy to synthesize, and can be easily scaled up for large-scale production. Additionally, 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD has been studied for its potential use in drug design, as well as for its biochemical and physiological effects, making it a useful tool for laboratory experiments.
However, 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD also has some limitations. It is not yet fully understood how it works, and further research is needed to fully understand its mechanism of action. Additionally, 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD is not approved for use in humans, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for the study of 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD. These include further research into its mechanism of action, as well as its potential use in drug design and development. Additionally, further studies are needed to determine the safety and efficacy of 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD in humans. Additionally, it could be studied for its potential use as an anti-inflammatory agent and antioxidant. Finally, further research is needed to determine the potential side effects of 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD, as well as its potential interactions with other drugs.
Synthesis Methods
8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD is typically synthesized through a two-step process. The first step involves the reaction of 4-methylphenylhydrazine and ethyl chloroacetate, which yields ethyl 4-methylphenylhydrazine-3-carboxylate. This is then reacted with 2-hydroxy-1-naphthaldehyde to form 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOPD. This synthesis method is relatively simple and cost-effective, and can be easily scaled up for large-scale production.
properties
IUPAC Name |
8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-3-24-16-6-4-5-14-11-15(20(23)25-17(14)16)19-21-18(22-26-19)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVXXQBUBNGTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6418363.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B6418377.png)
![5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B6418388.png)
![4-{4-[(4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl)methyl]phenyl}-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B6418396.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B6418399.png)
![2-(2-chlorophenyl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6418401.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6418407.png)
![N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B6418411.png)
![4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418419.png)
![4-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B6418423.png)

![2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B6418446.png)